(E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Catalog No.
S11199864
CAS No.
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-...

Product Name

(E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-20-15-9-7-14(13-16(15)21-2)8-10-17(19)18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3/b10-8+

InChI Key

MYGAOGGKDPUOBF-CSKARUKUSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCCC2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCCC2)OC

(E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes an azepane ring and a 3,4-dimethoxyphenyl group connected via a propenone linkage. The azepane ring contributes to the compound's distinctive properties, including its potential biological activity and stability. This compound can be represented by the molecular formula C17H23NO3C_{17}H_{23}NO_3 and has garnered interest for its applications in medicinal chemistry.

, including:

  • Oxidation: The propenone linkage is susceptible to oxidation, leading to the formation of epoxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction of the propenone moiety can yield saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The azepane and benzodioxole moieties can participate in substitution reactions, allowing for the introduction of diverse functional groups under appropriate conditions.

The biological activity of (E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its interaction with specific molecular targets. It may act by:

  • Enzyme Inhibition: The compound could inhibit key enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation: It may act as an agonist or antagonist at different receptor sites, influencing signal transduction pathways.
  • Cellular Signaling: The compound may modulate intracellular signaling pathways, leading to changes in cellular functions that could be beneficial in therapeutic contexts.

The synthesis of (E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves several steps:

  • Formation of the Azepane Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
  • Synthesis of the 3,4-Dimethoxyphenyl Moiety: This moiety is often derived from catechol derivatives through methylenation reactions.
  • Coupling Reaction: Finally, the azepane ring and the 3,4-dimethoxyphenyl group are coupled via a propenone linkage using aldol condensation reactions under basic conditions.

(E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Chemical Research: Its unique structure makes it an interesting subject for studies on structure-activity relationships (SAR) in drug design.

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and biochemical assays are commonly employed to assess how (E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one interacts with enzymes or receptors.

Several compounds share structural similarities with (E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneContains dichlorophenyl instead of azepanPotentially different biological activity due to halogen substitution
(E)-1-(azepan-1-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-oneBenzyl ether substitutionDifferent solubility and reactivity profiles
(E)-1-(azepan-1-yl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-oneContains a benzo[b]thiophene moietyMay exhibit distinct pharmacological effects due to thiophene presence

The uniqueness of (E)-1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one lies in its specific combination of the azepane ring and the 3,4-dimethoxyphenyl group, which may enhance its stability and interaction with biological targets compared to similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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